

Epiblastin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblastin A is a pteridine-based small molecule that has emerged as a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of **Epiblastin A**. Furthermore, it details its primary biological activity in inducing the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs) and its effects on cancer cell viability. This document includes a compilation of quantitative data, summaries of experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Chemical Structure and Properties

Epiblastin A, systematically named 6-(3-chlorophenyl)-2,4,7-pteridinetriamine, is a derivative of triamterene. Its chemical structure is characterized by a pteridine core with a substituted chlorophenyl group at the 6-position.

Table 1: Physicochemical Properties of Epiblastin A



Property	Value	Reference
IUPAC Name	6-(3-chlorophenyl)-2,4,7- pteridinetriamine	
Molecular Formula	C12H10CIN7	_
Molecular Weight	287.71 g/mol	[1]
CAS Number	16470-02-3	[1]
Appearance	Crystalline solid	
Purity	≥98%	[1]
Solubility	Soluble to 20 mM in DMSO	[1]
Storage	Store at +4°C	[1]

Synthesis

The synthesis of **Epiblastin A** is achieved through a condensation reaction. While a detailed, step-by-step protocol is not publicly available in the reviewed literature, a general procedure for the synthesis of pteridine derivatives, including **Epiblastin A**, has been described.

General Synthesis Protocol

The synthesis involves the reaction of (3-chlorophenyl)acetonitrile with 5-nitroso-2,4,6-triaminopyrimidine. The reaction is carried out in the presence of sodium hydride (NaH) in anhydrous 2-ethoxyethanol under reflux conditions for 1-3 hours.

- Reactants: (3-chlorophenyl)acetonitrile (1.1 eq), 5-nitroso-2,4,6-triaminopyrimidine, Sodium Hydride (NaH, 1.1 eq)
- Solvent: Anhydrous 2-ethoxyethanol
- Conditions: Reflux for 1-3 hours

This general methodology allows for the synthesis of a variety of pteridine derivatives by modifying the substituted phenylacetonitrile.



Biological Activity and Mechanism of Action

Epiblastin A's primary biological function is the inhibition of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in various cellular processes.

Casein Kinase 1 Inhibition

Epiblastin A is a potent inhibitor of the α , δ , and ϵ isoforms of CK1. The inhibitory activity is ATP-competitive.

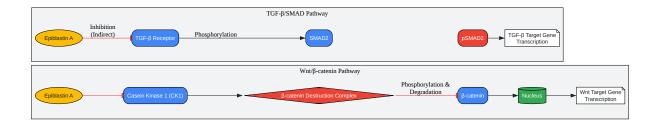
Table 2: Inhibitory Activity of Epiblastin A against CK1 Isoforms

Target	IC50 (μM)	Reference
CK1α	3.8	
CK1δ	0.8	
CK1ε	3.7	

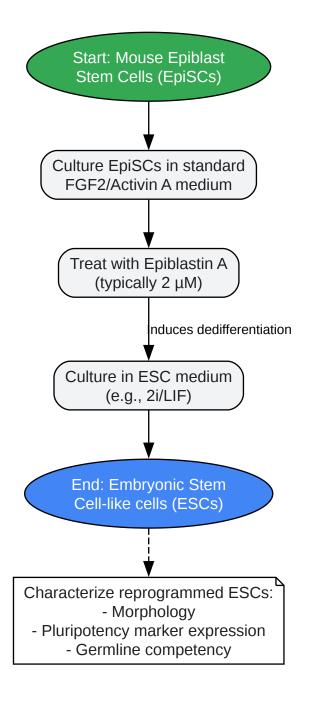
Signaling Pathways

The inhibition of CK1 by **Epiblastin A** leads to the modulation of key signaling pathways, primarily the Wnt/ β -catenin and TGF- β /SMAD pathways. CK1 is a known negative regulator of the Wnt pathway. Its inhibition by **Epiblastin A** leads to the stabilization and nuclear translocation of β -catenin, resulting in the activation of Wnt target genes. Conversely, **Epiblastin A** treatment has been shown to inhibit the TGF- β /SMAD2 signaling pathway.









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References



- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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